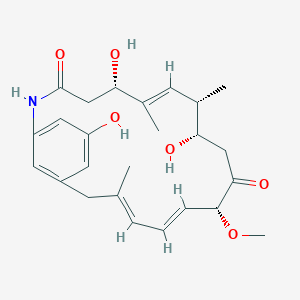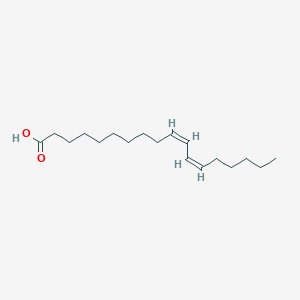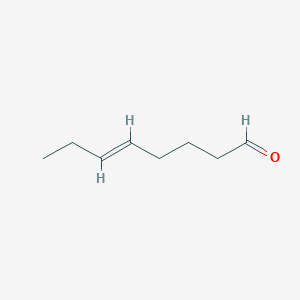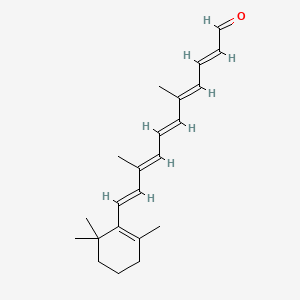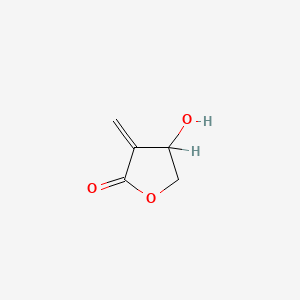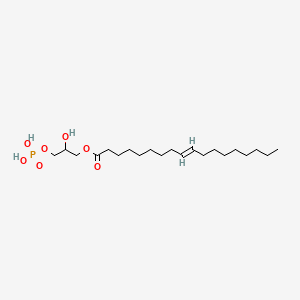
2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadec-9-enoylglycero-3-phosphate is a 2-lysophosphatidic acid. It has a role as a mitogen and a human metabolite. It derives from an octadec-9-enoic acid.
Scientific Research Applications
Oxidation and Polymerization Studies
- Research has shown that certain fatty acids and esters, similar in structure to 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, undergo oxidation and form a variety of products. For example, the oxidation of monethenoid fatty acids and esters like methyl, n-propyl, and n-butyl cis-octadec-6-enoates by gaseous oxygen in the presence of a catalyst leads to the formation of hydroperoxides and a range of secondary products. This oxidation mechanism is comparable to that of cis- and trans-octadec-9-enoates (Gold & Skellon, 1959).
Antiviral Activity
- Some esters of phosphonomethoxy propyl compounds, structurally similar to 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, have shown significant antiviral activity. For instance, octadecyloxyethyl esters of (S)-[3-Hydroxy-2-(phosphonomethoxy)propyl] nucleosides are potent inhibitors of HIV-1 replication and are also active against variants resistant to other nucleoside reverse transcriptase inhibitors (Magee et al., 2011).
Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of esters derived from fatty acids, which are structurally related to 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate. These include the synthesis of furanoid esters from unsaturated fatty esters, indicating the potential for creating a variety of novel compounds with similar backbones (Jie & Lam, 1977).
Chemical Reactions and Modifications
- The chemical properties of similar fatty acid esters have been explored, focusing on reactions like epoxidation and selective oxidation. For instance, the selective oxidation of secondary over primary hydroxyl groups in certain fatty acid esters demonstrates the potential for targeted chemical modifications in compounds like 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate (Singh & Mahajan, 2006).
properties
Molecular Formula |
C21H41O7P |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9+ |
InChI Key |
WRGQSWVCFNIUNZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
synonyms |
1-O-oleyllysophosphatidic acid 1-oleoyl-lyso-phosphatidic acid 1-oleoyl-lysophosphatidic acid 9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester LPA (lysophosphatidic acid) lysophosphatidic acid monooleylphosphatidate monooleylphosphatidic acid monooleylphosphatidic acid, (R)-isomer monooleylphosphatidic acid, sodium salt, (R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



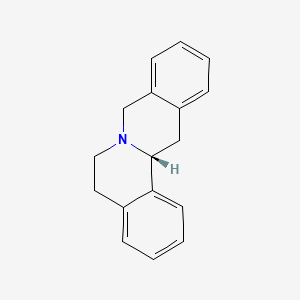


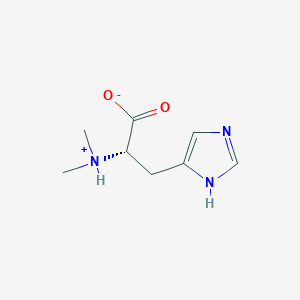


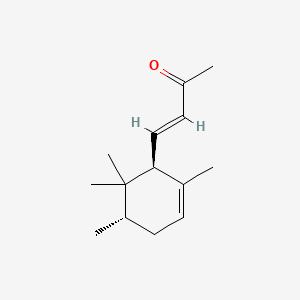
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid](/img/structure/B1237150.png)
